molecular formula CH7N3O3 B12548209 N,N',N''-Trihydroxymethanetriamine CAS No. 148124-31-6

N,N',N''-Trihydroxymethanetriamine

Cat. No.: B12548209
CAS No.: 148124-31-6
M. Wt: 109.09 g/mol
InChI Key: HFWWEMPLBCKNNM-UHFFFAOYSA-N
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Description

N,N',N''-Trihydroxymethanetriamine is a triamine derivative characterized by a central methane core substituted with three hydroxymethylamine groups (-NH-CH2-OH). This analysis draws parallels with structurally related triamines and triazine derivatives to infer its properties and behavior.

Properties

CAS No.

148124-31-6

Molecular Formula

CH7N3O3

Molecular Weight

109.09 g/mol

IUPAC Name

N-[bis(hydroxyamino)methyl]hydroxylamine

InChI

InChI=1S/CH7N3O3/c5-2-1(3-6)4-7/h1-7H

InChI Key

HFWWEMPLBCKNNM-UHFFFAOYSA-N

Canonical SMILES

C(NO)(NO)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-Trihydroxymethanetriamine typically involves the reaction of formaldehyde with ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, pH, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N,N’,N’'-Trihydroxymethanetriamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-Trihydroxymethanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine groups to amine groups.

    Substitution: The hydroxylamine groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating or acylating agents. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N’,N’'-Trihydroxymethanetriamine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies and as a chelating agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N’,N’'-Trihydroxymethanetriamine involves its interaction with molecular targets through its hydroxylamine groups. These groups can participate in redox reactions, forming reactive intermediates that can interact with various biomolecules. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting metal-dependent enzymes and pathways.

Comparison with Similar Compounds

Triazine-Based Triamines

Triazine derivatives, such as N,N’-Diethyl-N''-alkyl-[1,3,5]triazine-2,4,6-triamine (), are synthesized via substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). These compounds exhibit:

  • Synthetic Routes : Alkyl/aryl amines displace chlorine atoms under controlled conditions (e.g., using triethylamine as a base in dioxane) .
  • Physical Properties : Melting points range from 98–165°C depending on substituents (e.g., 98°C for N,N’-Diethyl-N''-propyl derivatives) .
  • Applications : Demonstrated biological activity in preliminary studies, likely due to their planar triazine core and hydrogen-bonding capabilities .

Key Differences :

  • The hydroxymethyl groups in N,N',N''-Trihydroxymethanetriamine would enhance hydrophilicity and hydrogen-bonding capacity compared to alkyl/aryl-substituted triazines. This could improve solubility in polar solvents but reduce thermal stability.

Diethylenetriamine Derivatives

N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine () is a linear triamine functionalized with sulfonyl groups. Its properties include:

  • Synthesis : Derived from diethylenetriamine via sulfonation, requiring acidic conditions and protective group chemistry .
  • Reactivity : Sulfonyl groups act as electron-withdrawing substituents, reducing nucleophilicity compared to free amines.

Key Differences :

  • For example, hydroxyls could participate in metal coordination, unlike sulfonyl groups, which are inert in such reactions.

Trimethyl-Substituted Ethylenediamines

Compounds like N,N,N′-Trimethylethylenediamine () feature methyl groups on a diamine backbone:

  • Properties : Methyl substitution reduces polarity (logP = -0.2 for N,N,N-trimethylethanediamine) and increases lipophilicity .
  • Applications : Used as ligands in catalysis and intermediates in pharmaceutical synthesis due to their steric and electronic effects .

Key Differences :

  • The hydroxymethyl groups in this compound would drastically lower logP (increasing water solubility) and introduce hydrogen-bonding sites, expanding utility in aqueous-phase reactions or biomolecular interactions.

Data Tables: Comparative Properties

Compound Class Example Compound Melting Point (°C) logP Key Functional Groups Applications
Triazine-Based Triamines N,N’-Diethyl-N''-propyl derivative 98–165 1.2–2.5 Alkyl/aryl amines Biological studies
Diethylenetriamine Derivatives N,N',N''-Tris(p-tolylsulfonyl) >200 (decomposes) ~3.0 Sulfonyl groups Protective group chemistry
Trimethyl-Substituted Diamines N,N,N′-Trimethylethylenediamine Liquid at RT -0.2 Methyl amines Catalysis, drug synthesis
Target Compound This compound *Predicted: 120–150 *Predicted: -1.5 Hydroxymethyl amines Chelation, hydrophilic polymers

*Predicted values based on structural analogs.

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